molecular formula C11H11BrIN3O B1446285 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-82-0

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1446285
M. Wt: 408.03 g/mol
InChI Key: GYODPBAGTQRSPP-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, at the 3-position with an iodine atom, and at the 6-position with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic pyrazolo[4,3-b]pyridine core and the tetrahydro-2H-pyran-2-yl, bromo, and iodo substituents . The presence of these substituents likely has a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromo and iodo substituents, as these are potential sites for nucleophilic substitution reactions . The tetrahydro-2H-pyran-2-yl group could also potentially participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and iodo substituents would likely increase the compound’s molecular weight and could influence its solubility and reactivity . The tetrahydro-2H-pyran-2-yl group could also influence the compound’s properties .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a closely related compound, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems were synthesized by reacting with various arylidene malononitriles and ethyl acetoacetate, resulting in derivatives with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Candidates

Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked with various sulfonamide derivatives showed significant antibacterial and antioxidant properties. These compounds were synthesized through iodination and copper-catalyzed coupling reactions, displaying excellent activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).

Kinetics of Substitution Reactions and Biological Studies

(Pyrazolyl)pyridine ruthenium(III) complexes, incorporating similar structural motifs, have been synthesized and studied for their reactivity and biological properties. These complexes showed minimal cytotoxic activity against specific cell lines, contributing to the understanding of their DNA binding affinities and reaction kinetics (Omondi, Ojwach, Jaganyi, & Fatokun, 2018).

Antiproliferative Activity in Cancer Research

A library of tetrasubstituted pyrazolo[4,3-c]pyridines, related to the compound , demonstrated antiproliferative activity against various cancer cell lines. These compounds, evaluated for their ability to inhibit cell proliferation, indicated potential in cancer treatment research (Razmienė et al., 2021).

Thermal and Light-Induced Spin-Transitions in Iron(II) Complexes

Research on pyrazolylpyridine-based iron(II) complexes, which include similar halogenated structures, focused on their thermal and light-induced spin-transitions. This study contributes to the understanding of the influence of polymorphism on spin-crossover compounds (Pritchard et al., 2009).

Future Directions

The study of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to their potential biological activities . Therefore, the synthesis and study of “6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” and related compounds could be an interesting direction for future research .

properties

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYODPBAGTQRSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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